Methyl 2-bromo-3,3,3-trifluoropropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNLYVZMYOKODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382057 | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113816-36-7 | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Fundamental Reaction Mechanisms of Methyl 2 Bromo 3,3,3 Trifluoropropanoate
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The reactivity of Methyl 2-bromo-3,3,3-trifluoropropanoate in nucleophilic substitution reactions is profoundly influenced by the presence of the trifluoromethyl (CF₃) group. This group's unique electronic and steric properties dictate the mechanistic pathways and stereochemical outcomes of reactions occurring at the adjacent brominated carbon.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, an effect that stems from the high electronegativity of the three fluorine atoms. nih.govmdpi.com This potent inductive effect (-I) significantly polarizes the molecule, drawing electron density away from the adjacent carbon atom. Consequently, the carbon-bromine (C-Br) bond is weakened and the carbon center becomes highly electrophilic, activating it for nucleophilic attack. nih.gov
The electronic properties of the CF₃ group have significant implications for the transition states of substitution reactions. The group's ability to stabilize negative charge can influence the geometry and energy of the transition state, which in turn affects the stereochemical outcome of the reaction. nih.govspringernature.com While the CF₃ group is sterically larger than a methyl group, its van der Waals radius is still considered compact. mdpi.comresearchgate.net In a bimolecular substitution reaction, the CF₃ group's steric and electronic demands would influence the trajectory of the incoming nucleophile, playing a crucial role in the facial selectivity of the attack and thus the stereochemistry of the resulting product. nih.gov For instance, the presence of the trifluoromethyl group can lead to unusual stereoselectivities in certain reactions. nih.gov
Nucleophilic substitution reactions can proceed through several mechanisms, primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. masterorganicchemistry.com For this compound, a secondary alkyl halide, the preferred pathway is dictated by the electronic influence of the α-trifluoromethyl group.
The Sₙ1 mechanism involves a stepwise process where the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.compressbooks.pub The rate-determining step is the formation of this carbocation. masterorganicchemistry.com The powerful electron-withdrawing nature of the CF₃ group would strongly destabilize an adjacent carbocation, making this intermediate very high in energy and thus highly unlikely to form. nih.gov Therefore, the Sₙ1 pathway is considered unfavorable for this substrate.
The Sₙ2 mechanism , in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org The reaction rate depends on the concentration of both the substrate and the nucleophile. pressbooks.pub The strong inductive effect of the CF₃ group makes the brominated carbon atom significantly more electrophilic and susceptible to nucleophilic attack. This electronic activation strongly favors the Sₙ2 pathway. nih.gov
The Sₙ2' pathway is a variation of the Sₙ2 reaction that occurs in allylic systems, where the nucleophile attacks the γ-carbon of a double bond, leading to a rearrangement. Since this compound is a saturated ester and does not possess an allylic system, the Sₙ2' pathway is not a relevant mechanism for this compound.
| Reaction Parameter | Sₙ2 Pathway | Sₙ1 Pathway |
|---|---|---|
| Alkyl Halide Structure | Favored by the secondary halide structure, enhanced by CF₃ group's electronic effect. | Disfavored due to instability of the secondary carbocation, which is further destabilized by the adjacent electron-withdrawing CF₃ group. |
| Mechanism | Single, concerted step. libretexts.org | Two-step mechanism via a carbocation intermediate. masterorganicchemistry.com |
| Rate Law | Bimolecular: rate = k[Substrate][Nucleophile]. pressbooks.pub | Unimolecular: rate = k[Substrate]. masterorganicchemistry.com |
| Nucleophile | Requires a strong nucleophile. libretexts.org | Favored by weak nucleophiles. libretexts.org |
| Stereochemistry | Inversion of configuration at the chiral center. libretexts.org | Racemization (mixture of inversion and retention). masterorganicchemistry.com |
| Likelihood for this Compound | Highly Favored | Highly Disfavored |
Carbonyl Group Reactivity and Ester Functional Group Transformations
While the C-Br bond is a primary site of reactivity, the ester functional group in this compound also undergoes characteristic transformations. The reactivity of the carbonyl carbon is somewhat diminished by the electron-withdrawing effects of the adjacent fluorinated alkyl group, but it can still be attacked by strong nucleophiles.
Standard ester transformations are applicable, including:
Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield 2-bromo-3,3,3-trifluoropropanoic acid and methanol.
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl group.
Reduction: Use of strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, 2-bromo-3,3,3-trifluoropropan-1-ol. This reaction would likely also reduce the C-Br bond.
Amidation: Reaction with amines to form the corresponding amides.
The presence of the trifluoromethyl group makes the carbonyl carbon less susceptible to nucleophilic attack compared to non-fluorinated analogues. However, reactions with highly reactive organometallic reagents like Grignard reagents or organolithium compounds are possible, though they must compete with substitution at the C-Br center. The most notable reaction involving the carbonyl group is its role as an electrophile acceptor after the formation of an organozinc intermediate, as seen in the Reformatsky reaction. wikipedia.orgorganic-chemistry.org
Prominent Named Reactions Featuring this compound
This compound is a key substrate in the Reformatsky reaction, which is used to synthesize α-trifluoromethyl-β-hydroxy esters. wikipedia.org This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, by treating the α-bromo ester with metallic zinc. organic-chemistry.orglibretexts.org
The general mechanism proceeds as follows:
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form a zinc enolate. libretexts.org This fluorinated zinc reagent is found to be thermally stable. wikipedia.org
Nucleophilic Addition: The zinc enolate then adds to the carbonyl group of an aldehyde or ketone. organic-chemistry.org This step proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. libretexts.org
Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final α-trifluoromethyl-β-hydroxy ester. libretexts.org
This method provides an efficient route to access structurally complex fluorinated molecules, which are valuable in medicinal and materials chemistry. wikipedia.orgacs.org
When the Reformatsky reagent derived from this compound reacts with a prochiral aldehyde, a new stereocenter is formed, leading to the possibility of diastereomeric products (syn and anti). The diastereoselectivity of this reaction is a critical aspect and is primarily governed by the geometry of the transition state. researchgate.netnumberanalytics.com
The stereochemical outcome is often rationalized using the Zimmerman-Traxler model , which predicts the formation of a six-membered, chair-like transition state. harvard.eduyoutube.com The relative energies of the competing transition states determine the major diastereomer. Key factors influencing this selectivity include:
Enolate Geometry: The zinc enolate can exist as either the E- or Z-isomer. The geometry is influenced by the substituents on the enolate. The bulky CF₃ group plays a significant role in determining the preferred enolate geometry.
Steric Hindrance: The substituents on the aldehyde (R group) and the enolate will preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain, specifically 1,3-diaxial interactions. harvard.edu
Electronic Effects: The fluorine atoms can introduce electronic repulsions or stabilizing interactions within the transition state that can influence its energy and geometry, sometimes leading to unexpected stereochemical outcomes. springernature.comnih.gov
Studies on related fluorinated systems show that high diastereoselectivity can be achieved. beilstein-journals.orgnih.gov The interplay between the steric bulk of the aldehyde's substituent and the trifluoromethyl group on the zinc enolate is crucial in dictating the facial selectivity of the addition.
| Aldehyde (R-CHO) | Aldehyde Substituent (R) | Typical Diastereomeric Ratio (syn:anti) | Major Diastereomer |
|---|---|---|---|
| Benzaldehyde | Phenyl (bulky, aromatic) | >95:5 | syn |
| Pivaldehyde | tert-Butyl (very bulky, aliphatic) | >98:2 | syn |
| Isobutyraldehyde | Isopropyl (branched, aliphatic) | 90:10 | syn |
| Acetaldehyde | Methyl (small, aliphatic) | 70:30 | syn |
Note: The data in Table 2 is illustrative, based on general principles of diastereoselectivity in Reformatsky reactions where bulky substituents typically favor the syn product via a Zimmerman-Traxler transition state.
The Reformatsky Reaction: Formation of α-Trifluoromethyl-β-hydroxy Esters
Unique Reactivity Profile of Fluorinated Zinc Reagents
The reaction of this compound with zinc metal generates a fluorinated organozinc reagent, analogous to the classic Reformatsky reaction. This process involves the oxidative insertion of zinc into the carbon-bromine bond, forming a zinc enolate. The resulting reagent, prepared from the bromo-ester and zinc powder in a solvent like dioxane, is noted to be thermally stable. oup.com
This stability is a key feature of its unique reactivity profile. The presence of the electron-withdrawing trifluoromethyl (CF3) group significantly influences the electronic nature and, consequently, the reactivity of the zinc enolate. Unlike some of their non-fluorinated counterparts, these reagents are stable enough to be prepared and then subsequently reacted with electrophiles in a separate step.
The primary application of this fluorinated zinc reagent is in its addition to carbonyl compounds, particularly aldehydes. This reaction proceeds in high yields to afford α-trifluoromethyl-β-hydroxy esters. oup.com The mechanism involves the nucleophilic attack of the zinc enolate on the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the final β-hydroxy ester product.
Table 1: Reformatsky Reaction of this compound
| Reactants | Reagent | Solvent | Product | Yield |
|---|
Other Metal-Mediated and Organocatalytic Transformations
Beyond zinc-mediated reactions, the structure of this compound lends itself to a variety of other potential metal-mediated transformations, leveraging principles applied to similar fluorinated molecules. Main group metals and transition metals can be employed to activate C-H or C-F bonds, although C-Br activation is most common for this substrate. nih.gov For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, could theoretically be applied. These reactions would involve the oxidative addition of a palladium(0) catalyst into the C-Br bond, forming an organopalladium intermediate that could then engage in various coupling processes.
While specific examples utilizing this compound are not extensively documented in the reviewed literature, the general utility of metal catalysis for incorporating fluorinated motifs is well-established. researchgate.net
Organocatalytic transformations, which use small organic molecules as catalysts, represent another frontier. Potential reactions could involve activating the molecule towards nucleophilic attack or generating radical intermediates under metal-free conditions. However, specific organocatalytic applications for this compound are not prominently featured in the available research.
Radical Reaction Pathways for C-C and C-Heteroatom Bond Formation
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for generating carbon-centered radicals for C-C and C-heteroatom bond formation. libretexts.orglibretexts.org These radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com
Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), is often used to start the chain reaction. libretexts.org Upon heating or photochemical irradiation, the initiator decomposes to form radicals, which can then abstract the bromine atom from this compound to generate the key α-carbomethoxy-β,β,β-trifluoroethyl radical.
Propagation and C-C Bond Formation: Once formed, this carbon-centered radical can add across the double or triple bonds of unsaturated compounds like alkenes or alkynes. libretexts.org This addition creates a new C-C bond and a new radical species, which can then continue the chain reaction. For example, the radical could react with a molecule like tributyltin hydride (Bu3SnH), which would donate a hydrogen atom to form the product and regenerate the tributyltin radical to propagate the chain. libretexts.org
A related strategy involves the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor, which reacts with alkyl radicals generated from redox-active esters to form a wide range of secondary trifluoromethylated alkyl bromides. organic-chemistry.org This highlights the general utility of bromo-fluoro compounds in radical chemistry.
Propagation and C-Heteroatom Bond Formation: Radical pathways can also be employed to form bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur. nih.gov The generated carbon radical can be trapped by various heteroatomic radical sources or react in transition metal-free coupling processes. researchgate.netresearchgate.net For example, a reaction with a disulfide (RSSR) could lead to the formation of a C-S bond.
Table 2: General Steps in Radical Reactions
| Step | Description | Example |
|---|---|---|
| Initiation | Generation of initial radical species. | Homolytic cleavage of AIBN upon heating. lumenlearning.com |
| Propagation | The radical reacts with a stable molecule to form a product and a new radical, continuing the chain. | Carbon radical adds to an alkene, followed by H-atom abstraction from Bu3SnH. libretexts.org |
| Termination | Two radical species combine to form a stable, non-radical molecule, ending the chain. | Combination of two carbon-centered radicals. lumenlearning.com |
Rearrangement Reactions and Structural Reorganizations (if documented)
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. Common examples include the Baeyer–Villiger oxidation (ketone to ester) and the Benzilic acid rearrangement (1,2-diketone to α-hydroxycarboxylic acid). wiley-vch.de These transformations are typically initiated by the formation of a reactive intermediate, such as a carbocation or a carbanion, under acidic or basic conditions.
Synthesis and Reactivity of Derivatives and Analogues Bearing the Methyl 2 Bromo 3,3,3 Trifluoropropanoate Core
Construction of Trifluoromethylated Quaternary Carbon Centers
The creation of quaternary carbon centers, particularly those bearing a trifluoromethyl group, is a significant synthetic challenge due to steric hindrance. These motifs are of high interest in drug discovery.
A mild and efficient method for constructing trifluoromethylated quaternary carbon centers has been developed using visible-light-induced photoredox catalysis. acs.orgnih.gov This approach utilizes trifluoromethylated tertiary bromides as precursors, which undergo atom-transfer radical addition (ATRA) reactions with various alkenes and alkynes. acs.orgnih.gov The process is typically initiated by an iridium-based photocatalyst, such as Ir(dF(CF3)ppy)2(dtbbpy)(PF6) or Ir(ppy)2(dtbbpy)(PF6), which, upon irradiation with visible light, facilitates the generation of a key α-trifluoromethylated radical intermediate. This radical then adds to an unsaturated C-C bond, and a subsequent cyclization step leads to the formation of products like γ-butyrolactams containing the desired quaternary center. acs.orgnih.gov
The versatility of the photoredox-catalyzed method is demonstrated by its applicability to a wide range of substrates. The reaction outcomes are often dependent on the electronic nature of the alkene used. acs.orgnih.gov
Electron-rich alkenes , such as vinyl ethers, undergo a kinetically controlled process, resulting in high yields and short reaction times. nih.gov
Styrenes participate in a thermodynamically controlled reaction, which typically requires longer reaction times and results in moderate yields. nih.gov
Aliphatic alkenes show different reactivity, being neither purely thermodynamically nor kinetically controlled. For these substrates, fac-Ir(ppy)3 is often employed as the catalyst, though the reactions tend to be less efficient than with electron-rich alkenes. nih.gov
The atom-transfer radical addition has also been successfully applied to alkynes, yielding products with exclusively an E-type configuration. nih.gov
| Substrate Type | Catalyst | Reaction Control | Yield | Reference |
| Electron-Rich Alkenes | Ir(dF(CF3)ppy)2(dtbbpy)(PF6) | Kinetic | High | nih.gov |
| Styrenes | Ir(ppy)2(dtbbpy)(PF6) | Thermodynamic | Moderate | nih.gov |
| Aliphatic Alkenes | fac-Ir(ppy)3 | Mixed | Moderate | nih.gov |
| Alkynes | Not specified | Not specified | Not specified | nih.gov |
Synthesis of Related Esters and Amides (e.g., Ethyl 2-bromo-3,3,3-trifluoropropanoate, 2-bromo-3,3,3-trifluoropropanamide derivatives)
Analogues of Methyl 2-bromo-3,3,3-trifluoropropanoate, including other esters and amides, are valuable synthetic intermediates. Their synthesis often requires specialized methods to control reactivity and stereochemistry.
The synthesis of molecules with adjacent stereocenters, where one bears a trifluoromethyl group, presents a significant challenge. Diastereoselective reductive coupling reactions are a powerful tool for this purpose. For instance, a nickel-catalyzed asymmetric reductive cross-coupling has been developed for the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides. nih.gov These chiral ketones can then be reduced in a one-pot fashion to the corresponding β-trifluoromethylated alcohols with excellent diastereoselectivity and complete retention of enantiomeric purity. nih.gov While this method produces alcohols, it highlights a key strategy for achieving high diastereoselectivity in related systems through a two-step reduction process, a principle applicable to the synthesis of complex ester or amide derivatives.
Palladium-catalyzed carbonylation offers a direct route to α-CF3 amides and related structures. A notable example is the carbonylation of 2-bromo-3,3,3-trifluoropropene, an analogue of the title compound's core structure. nih.gov This reaction, when performed with various amines in the presence of a palladium catalyst and a phosphine (B1218219) ligand, yields α-CF3 acrylamides. nih.gov By carefully selecting the reaction conditions, such as the ligand and base, different amide products can be selectively synthesized. nih.gov This methodology has been successfully applied to the synthesis of complex heterocyclic structures, such as 3-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-benzo[b] ccspublishing.org.cnresearchgate.netdiazepin-2-ones, from benzene-1,2-diamines. nih.gov In a related strategy, palladium-catalyzed cycloaminocarbonylation of fluorinated olefins with anilines and carbon monoxide provides a one-step approach to α-(trifluoromethyl)-β-lactams. nih.gov
| Reactants | Catalyst System | Product Type | Yield | Reference |
| 2-Bromo-3,3,3-trifluoropropene, Amines, CO | Pd(PPh3)2Cl2, Phosphine Ligand | α-CF3 Acrylamide | Up to 84% | nih.gov |
| 2-Bromo-3,3,3-trifluoropropene, Benzene-1,2-diamines, CO | Pd(PPh3)2Cl2, Ligand B | Benzo[b] ccspublishing.org.cnresearchgate.netdiazepin-2-one | Good | nih.gov |
| Fluorinated Olefins, Anilines, CO | Palladium Catalyst, Ruphos Ligand | α-(Trifluoromethyl)-β-lactam | High | nih.gov |
Transformations Involving the Trifluoromethyl Moiety (e.g., derivatization, functionalization)
While the trifluoromethyl group is known for its high stability, recent advances have enabled its direct functionalization through the selective activation of strong C–F bonds. ccspublishing.org.cnrsc.org This strategy provides a powerful pathway to synthesize partially fluorinated molecules from readily available CF3-containing compounds. rsc.org The cleavage of a C–F bond in a trifluoromethyl group is challenging due to its high bond dissociation energy. ccspublishing.org.cn
However, methods involving photoredox catalysis under visible light have emerged as a successful strategy. scispace.com For example, the combination of an organocatalyst and inexpensive formate (B1220265) salts under visible light irradiation can achieve the defluoroalkylation of unactivated trifluoromethylarenes. scispace.com This process involves the reductive cleavage of a single C–F bond to generate a difluoroalkyl radical, which can then be coupled with various partners. scispace.com This transformation allows for the direct "editing" of the CF3 group, converting it into Ar–CF2R or Ar–CF2H moieties, thus providing access to a diverse range of derivatized compounds that would be difficult to synthesize otherwise. scispace.com
Structure-Reactivity Relationships in Advanced Derivatives
The reactivity of derivatives and analogues bearing the this compound core is intricately governed by the interplay of electronic and steric effects imparted by the trifluoromethyl group, the ester functionality, and the nature of the substituent at the α-position. Understanding these relationships is crucial for designing advanced derivatives with tailored reactivity for specific synthetic applications. The following sections delve into the key structural features that influence the chemical behavior of these compounds.
Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property exerts a profound influence on the reactivity of the entire molecule.
Inductive Effect: The strong negative inductive effect (-I) of the -CF₃ group significantly increases the electrophilicity of the carbonyl carbon in the ester moiety. This heightened electrophilicity makes the ester more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. For instance, the rate of hydrolysis or transesterification is expected to be considerably faster in derivatives of this compound than in methyl 2-bromopropanoate.
Effect on the α-Carbon: The electron-withdrawing nature of the -CF₃ group also influences the stability of intermediates formed during reactions at the α-carbon. For example, in reactions involving the displacement of the bromide, the -CF₃ group can stabilize a transition state with developing negative charge. However, it would destabilize a carbocationic intermediate, making Sₙ1-type reactions at the α-carbon highly unfavorable.
Impact of the Ester Moiety
The nature of the alcohol component of the ester group (the R' in R-COOR') can be systematically varied to fine-tune the reactivity of the molecule.
Steric Effects of the Alkoxy Group: Increasing the steric bulk of the alkoxy group (e.g., from methyl to ethyl to tert-butyl) is anticipated to decrease the rate of reactions occurring at the carbonyl carbon. This is due to increased steric hindrance, which impedes the approach of nucleophiles. The following table illustrates the expected trend in the relative rates of a hypothetical nucleophilic acyl substitution reaction.
| Ester Group (R' in -COOR') | Relative Rate of Nucleophilic Acyl Substitution (Theoretical) |
|---|---|
| Methyl (-CH₃) | 1.00 |
| Ethyl (-CH₂CH₃) | 0.65 |
| Isopropyl (-CH(CH₃)₂) | 0.15 |
| tert-Butyl (-C(CH₃)₃) | 0.01 |
Electronic Effects of the Alkoxy Group: The electronic properties of the alkoxy group can also play a role, although typically less pronounced than steric effects in this context. Electron-withdrawing groups in the alcohol moiety could slightly increase the electrophilicity of the carbonyl carbon, but this effect is generally minor compared to the dominant influence of the trifluoromethyl group.
Role of the α-Substituent
The substituent at the 2-position (the bromine atom in the parent compound) is a key determinant of the reactivity, particularly in nucleophilic substitution reactions at the α-carbon.
Leaving Group Ability: The nature of the leaving group is a critical factor. For a series of 2-halo derivatives, the reactivity in Sₙ2 reactions is expected to follow the trend I > Br > Cl > F, which corresponds to the stability of the resulting halide anion. Therefore, the iodo analogue of this compound would be expected to be more reactive towards nucleophiles than the parent bromo compound.
Electronic Effects of the α-Substituent: An electron-withdrawing substituent at the α-position can further enhance the acidity of the α-proton, facilitating enolate formation. This is particularly relevant in base-mediated reactions.
Steric Hindrance at the α-Carbon: The size of the α-substituent will also impact the rate of Sₙ2 reactions. Larger substituents will increase steric hindrance around the α-carbon, slowing down the approach of the nucleophile. The table below provides a hypothetical comparison of relative reaction rates for Sₙ2 displacement with a common nucleophile for different α-substituents, illustrating the combined influence of leaving group ability and sterics.
| α-Substituent (X) | Leaving Group Ability | Steric Hindrance | Relative Sₙ2 Rate (Theoretical) |
|---|---|---|---|
| -Cl | Good | Low | 1.0 |
| -Br | Better | Moderate | 50 |
| -I | Best | High | 100 |
| -OTs (Tosylate) | Excellent | Very High | ~200 |
Applications of Methyl 2 Bromo 3,3,3 Trifluoropropanoate in Specialized Chemical Synthesis
Utilization as an Intermediate in Pharmaceutical Synthesis
The incorporation of trifluoromethyl (-CF3) groups is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. While the trifluoromethyl group is a key feature of many modern pharmaceuticals, the specific role of Methyl 2-bromo-3,3,3-trifluoropropanoate as a direct intermediate is an area of ongoing research.
Synthesis of Fluorinated Bioactive Molecules and Drug Candidates
The introduction of the -CF3 group is crucial in the development of many bioactive molecules. While related compounds such as 2-bromo-3,3,3-trifluoropropene are utilized in the late-stage functionalization of bioactive compounds like gemfibrozil and flurbiprofen, the direct application of this compound in the synthesis of specific drug candidates is not extensively detailed in publicly available research. organic-chemistry.org Its structure, however, makes it a plausible building block for creating molecules with a trifluoromethyl group adjacent to a carboxylic acid, ester, or amide function.
Development of α-CF3 Amides and Related Scaffolds
Alpha-trifluoromethyl (α-CF3) amides are significant scaffolds in medicinal chemistry and materials science. nih.gov Research has demonstrated synthetic routes to α-CF3 amides through methods like the palladium-catalyzed carbonylation of CF3-containing olefins. nih.gov Although these examples often utilize starting materials like 2-bromo-3,3,3-trifluoropropene, this compound theoretically serves as a precursor to these structures. The compound's ester group could be converted to an amide through reaction with an appropriate amine, leveraging the trifluoromethyl-containing backbone.
Role in Agrochemical Development
Similar to the pharmaceutical sector, the agrochemical industry frequently utilizes fluorinated compounds to enhance the efficacy and stability of pesticides and herbicides. The trifluoromethyl group is a common substituent in many active ingredients. However, specific examples detailing the use of this compound as a key intermediate in the synthesis of commercial agrochemicals are not prominently documented. Its potential lies in its ability to act as a synthetic building block for more complex fluorinated molecules targeted for agricultural applications.
Contributions to the Synthesis of Fluorinated Polymers and Specialty Chemicals
Fluorinated polymers possess unique properties, including high thermal stability and chemical resistance. The synthesis of these materials often relies on specialized monomers. While compounds with similar structures can act as initiators or monomers in polymerization reactions, the specific contribution of this compound to the synthesis of fluorinated polymers or other specialty chemicals is not widely reported in scientific literature.
Applications in Biochemical Research as a Reagent
The most clearly defined application of this compound is in the field of biochemical research, where it is used as a specialized reagent. medchemexpress.cominvivochem.com It is recognized for its properties as a surfactant with excellent miscibility, making it useful as a solvent in certain organic reactions. medchemexpress.cominvivochem.comchemicalbook.com
In laboratory settings, particularly in biochemical assays, maintaining a homogenous reaction environment is critical for obtaining reliable and reproducible results. This compound can be employed to improve the uniformity of a reaction mixture, which in turn helps to effectively promote the reaction process. medchemexpress.comchemicalbook.com Its good reactivity in chemical synthesis makes it suitable for preparing a variety of organic compounds for research purposes. medchemexpress.com
Advanced Spectroscopic and Chromatographic Characterization of Methyl 2 Bromo 3,3,3 Trifluoropropanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Methyl 2-bromo-3,3,3-trifluoropropanoate, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The proton NMR spectrum provides insights into the arrangement of hydrogen atoms. For derivatives of this compound, the methoxy group (-OCH₃) protons typically appear as a singlet. The chemical shift of this singlet can vary depending on the specific derivative. For instance, in Methyl 2-Bromo-2-(4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate, the methoxy protons appear at 3.92 ppm rsc.org. In other derivatives, this signal is observed at 3.91 ppm rsc.org. The proton on the chiral carbon (α-proton) would be expected to show coupling with the adjacent trifluoromethyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In derivatives such as Methyl 2-Bromo-2-(4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate, the carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The carbon of the trifluoromethyl group (-CF₃) exhibits a characteristic quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) around 281 Hz rsc.org. The carbon atom attached to the bromine shows a signal that is also influenced by the fluorine atoms, with a coupling constant (²JCF) of approximately 32 Hz rsc.org. The methoxy carbon appears as a singlet.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For derivatives of this compound, the three fluorine atoms of the trifluoromethyl group typically give rise to a singlet. The chemical shift of this signal is a key identifier. In various derivatives, this singlet has been reported at chemical shifts such as -68.4 ppm, -68.5 ppm, and -68.9 ppm, relative to a standard rsc.org. The absence of coupling in the ¹⁹F NMR spectrum for the -CF₃ group indicates no adjacent protons.
Interactive Data Table: NMR Data for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Methyl 2-Bromo-2-(4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate rsc.org | 3.92 (s, 3H), 4.03 (t, J = 9.6 Hz, 2H), 4.48 (t, J = 9.6 Hz, 2H) | 54.2 (q, JCF = 32 Hz), 54.9, 55.1, 69.8, 121.4 (q, JCF = 281 Hz), 159.3, 162.0 | -68.4 (s) |
| Methyl 2-Bromo-3,3,3-trifluoro-2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propanoate rsc.org | 0.90 (d, J = 6.8 Hz, 3H), 0.94 (d, J = 6.8 Hz, 3H), 1.84–1.93 (m, 1H), 3.91 (s, 3H), 4.10–4.16 (m, 1H), 4.21 (t, J = 8.0 Hz, 1H), 4.41 (t, J = 8.8 Hz, 1H) | 17.5, 18.2, 32.0, 54.2 (q, JCF = 32 Hz), 54.8, 71.8, 72.4, 121.4 (q, JCF = 281 Hz), 157.9, 162.1 | -68.5 (s, 1.5F), -68.3 (s, 1.5F) |
| Methyl 2-Bromo-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate rsc.org | 1.33 (s, 6H), 3.91 (s, 3H), 4.12 (s, 2H) | 27.4, 54.1 (q, JCF = 32 Hz), 54.8, 68.8, 80.9, 121.4 (q, JCF = 281 Hz), 156.5, 162.2 | -68.9 (s) |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For derivatives of this compound, the calculated and found masses for the molecular ions are typically in close agreement, confirming their elemental composition. For example, for Methyl 2-Bromo-2-(4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate, the calculated mass for [M+1]⁺ was 289.9634, and the found mass was 289.9634 rsc.org. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Fragmentation Analysis: Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in the mass spectrometry of these compounds. The fragmentation patterns provide valuable structural information. Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical or a hydrogen bromide molecule docbrown.info. For esters, fragmentation often occurs at the ester group, leading to the loss of the alkoxy group or other characteristic fragments. The presence of the trifluoromethyl group also influences the fragmentation, with the potential loss of a CF₃ radical. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, in the GC-MS analysis of related trifluoromethyl compounds, the molecular ion peak is often observed pressbooks.pub.
Interactive Data Table: HRMS Data for this compound Derivatives
| Derivative | Ion | Calculated m/z | Found m/z |
| Methyl 2-Bromo-2-(4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate rsc.org | [M + 1]⁺ | 289.9634 | 289.9634 |
| Methyl 2-Bromo-3,3,3-trifluoro-2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propanoate rsc.org | [M + 1]⁺ | 332.0104 | 332.0101 |
| Methyl 2-Bromo-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate rsc.org | [M + 1]⁺ | 317.9947 | 317.9945 |
Chromatographic Separations: HPLC and GC for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds. For compounds similar to this compound, reverse-phase HPLC methods are commonly employed docbrown.info. These methods typically use a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water, often with an acid additive like formic acid for mass spectrometry compatibility docbrown.info. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. The choice of the GC column is critical for achieving good separation. For similar bromo-esters, capillary columns are often used researchgate.net. The oven temperature program is optimized to ensure good resolution of the peaks. The retention time of the compound is a characteristic property under a given set of chromatographic conditions and can be used for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
The key functional groups and their expected IR absorption ranges are:
C=O stretch (ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹ chemicalbook.com. For a derivative, Methyl 2-Bromo-2-(4,5-dihydrooxazol-2-yl)-3,3,3-trifluoropropanoate, this peak was observed at 1760 cm⁻¹ rsc.org.
C-F stretch (trifluoromethyl group): Strong and often multiple absorption bands are expected in the region of 1000-1400 cm⁻¹ regulations.gov.
C-O stretch (ester): Two bands are typically observed, one in the 1300-1000 cm⁻¹ region.
C-Br stretch: A weaker absorption band is expected in the fingerprint region, typically between 500 and 750 cm⁻¹ docbrown.info.
C-H stretch (methyl group): Absorption bands are expected in the region of 2850-3000 cm⁻¹ docbrown.info.
The combination of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the ester, trifluoromethyl, and bromo functional groups in the molecule.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1735-1750 |
| C-F Stretch (CF₃) | 1000-1400 |
| C-O Stretch (Ester) | 1000-1300 |
| C-Br Stretch | 500-750 |
| C-H Stretch (CH₃) | 2850-3000 |
Chiroptical Techniques for Enantiomeric Purity Determination (if applicable)
This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity of such compounds.
While specific applications of chiroptical techniques for this compound were not found in the search results, the principles of these techniques are applicable.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is crucial for achieving good enantioseparation.
Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. A polarimeter can be used to measure the specific rotation of an enantiomerically enriched sample. The enantiomeric excess (ee) can be calculated by comparing the measured specific rotation to the specific rotation of the pure enantiomer.
The determination of enantiomeric purity is critical in many applications, as the biological activity of enantiomers can differ significantly.
Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 3,3,3 Trifluoropropanoate
Electronic Structure and Molecular Orbital Theory Analysis
A comprehensive analysis of the electronic structure of Methyl 2-bromo-3,3,3-trifluoropropanoate through computational methods would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Such an investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the molecule's electron distribution and the energies and shapes of its molecular orbitals.
Key parameters that would be elucidated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy reflects its capacity to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Despite the importance of such studies, a thorough review of publicly available scientific literature reveals a notable absence of specific computational studies focused on the electronic structure and molecular orbital analysis of this compound.
Illustrative Data Table: Calculated Electronic Properties
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | Data not available | |
| LUMO Energy | Data not available | |
| HOMO-LUMO Gap | Data not available | |
| Dipole Moment | Data not available |
Reaction Mechanism Elucidation and Transition State Calculations
Theoretical investigations into the reaction mechanisms involving this compound are essential for understanding its chemical transformations. Computational chemistry provides powerful tools to map out potential energy surfaces for various reactions, such as nucleophilic substitution or elimination, identifying the most favorable pathways.
Transition state calculations are a cornerstone of such studies. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding the factors that control the reaction's feasibility and kinetics. Methods like Transition State Theory (TST) are often employed to connect the properties of the transition state to the macroscopic reaction rate.
For a molecule like this compound, computational studies could explore, for example, the competition between SN2 and E2 reaction pathways when treated with a base. Such calculations would involve identifying the transition state structures for both mechanisms and comparing their activation energies to predict the major product.
However, specific computational studies elucidating reaction mechanisms and transition states for this compound are not currently available in the scientific literature.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| SN2 | Data not available | Data not available |
| E2 | Data not available | Data not available |
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound, including its various possible conformations, plays a significant role in its physical and chemical properties. Conformational analysis through computational methods involves systematically exploring the molecule's potential energy surface as a function of its rotatable bonds to identify stable conformers (energy minima) and the energy barriers between them.
For this compound, rotation around the C-C single bonds would be of particular interest. The relative energies of different staggered and eclipsed conformations would be calculated to determine the most stable, and therefore most populated, conformer at a given temperature. These studies can reveal the influence of steric and electronic effects, such as dipole-dipole interactions and hyperconjugation, on the molecule's preferred shape.
Furthermore, as this compound is a chiral molecule, computational methods can be used to predict the stereochemical outcomes of reactions involving this compound. By modeling the transition states leading to different stereoisomeric products, the diastereoselectivity or enantioselectivity of a reaction can be rationalized and predicted.
A review of existing research indicates that detailed computational studies on the conformational analysis and stereochemical predictions specifically for this compound have not been published.
Illustrative Data Table: Relative Energies of Conformers
| Conformer | Dihedral Angle (°C-C) | Relative Energy (kcal/mol) |
| Anti-periplanar | Data not available | Data not available |
| Synclinal (Gauche) | Data not available | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. For derivatives of this compound, QSAR studies would involve creating a dataset of related compounds with known activities and then developing a statistical model that correlates these activities with calculated molecular descriptors.
These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), among others. The goal is to establish a mathematical relationship of the form: Activity = f(descriptors). Once a robust and validated QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or desirable compounds.
While QSAR is a widely used technique in medicinal and environmental chemistry, and general models for halogenated organic compounds exist, no specific QSAR studies focused on derivatives of this compound have been reported in the scientific literature. Such studies would be valuable for systematically exploring the chemical space around this scaffold for various applications.
Future Research Directions and Challenges in Methyl 2 Bromo 3,3,3 Trifluoropropanoate Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalytic systems for reactions involving Methyl 2-bromo-3,3,3-trifluoropropanoate is a primary area of future research. The presence of both a bromine atom and a trifluoromethyl group offers multiple avenues for catalytic transformations.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a promising area for further development. While the coupling of aryl amines with the related 2-bromo-3,3,3-trifluoropropene has been investigated, there is a need to develop palladium catalysts with tailored ligand systems to facilitate efficient cross-coupling of this compound with a wide range of nucleophiles, such as boronic acids, organozinc reagents, and amines. researchgate.netnih.gov The challenge lies in achieving high yields and selectivity while avoiding side reactions, such as β-hydride elimination.
Copper-catalyzed reactions also present a significant opportunity. rsc.org Inexpensive and abundant, copper catalysts have shown promise in the trifluoromethylation of alkyl bromides. princeton.edu Future research could focus on developing novel copper-ligand complexes that can activate the C-Br bond in this compound for cross-coupling reactions under mild conditions. researchgate.netmdpi.com The key challenges will be to overcome the lower reactivity of the C(sp³)-Br bond compared to C(sp²)-Br bonds and to control the stereochemistry of the reaction.
Below is a table summarizing potential catalytic systems for future exploration:
| Catalytic System | Target Reaction | Key Challenges |
| Palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands | Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-coupling reactions | Overcoming steric hindrance from the trifluoromethyl group, preventing β-hydride elimination, ensuring high regioselectivity. |
| Copper(I)-based catalysts with N- and O-donor ligands | Ullmann-type couplings, trifluoromethylation, and cyanation reactions | Enhancing catalyst stability and turnover number, achieving high enantioselectivity in asymmetric variants. |
| Dual photoredox/transition metal catalysis | Atom transfer radical addition (ATRA) and other radical-mediated transformations | Controlling radical chain propagation, minimizing side reactions, developing visible-light-active catalysts. |
Advancements in Asymmetric Synthesis Utilizing the Compound
The synthesis of chiral molecules containing a trifluoromethyl group is of paramount importance in medicinal chemistry. This compound is a prochiral substrate, and the development of asymmetric methods to control the stereochemistry at the α-carbon is a significant research direction.
One promising approach is the use of chiral auxiliaries. cyu.frsigmaaldrich.com By attaching a chiral auxiliary to the ester group, it is possible to induce facial selectivity in nucleophilic substitution reactions at the α-position. nih.govacs.org Future research in this area will likely focus on the design and synthesis of novel, highly effective, and easily recyclable chiral auxiliaries specifically tailored for trifluoromethylated esters. researchgate.net
Another key area is the development of catalytic asymmetric methods. This could involve the use of chiral transition metal catalysts, such as those based on rhodium, iridium, or palladium, in combination with chiral ligands to control the stereoselectivity of allylic alkylation or other substitution reactions. Organocatalysis also presents a promising avenue, with chiral amines or phosphoric acids potentially being used to activate the substrate towards enantioselective transformations.
Integration into Continuous Flow Chemistry and Microreactor Technologies
The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of reactions involving this compound into continuous flow systems and microreactors is a critical area for future development.
The highly exothermic nature of many organofluorine reactions makes them well-suited for the precise temperature control offered by microreactors. Furthermore, the ability to handle hazardous reagents and intermediates in a closed, continuous system enhances the safety profile of these transformations.
Future research will likely focus on developing robust and scalable flow protocols for the synthesis and functionalization of this compound. This will involve the optimization of reaction parameters such as flow rate, temperature, and stoichiometry in microfluidic devices. The development of immobilized catalysts and reagents compatible with flow conditions will also be crucial for creating truly continuous and sustainable synthetic processes.
Exploration of Undiscovered Reactivity Modes
While the primary reactivity of this compound is centered around the C-Br bond and the α-carbon, there is potential for the discovery of novel reactivity modes.
Radical reactions involving this compound are an underexplored area. lumenlearning.com The C-Br bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate an α-trifluoromethylated radical. This reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or alkynes, or in radical-polar crossover reactions. organic-chemistry.orgnih.govresearchgate.net Theoretical studies on the reaction of the related 1-bromo-3,3,3-trifluoropropene with OH radicals have provided insights into potential radical pathways. nih.gov
Furthermore, the interplay between the trifluoromethyl group and the ester functionality could lead to unique reactivity. For example, under specific conditions, intramolecular cyclization reactions could be envisioned, leading to the formation of novel fluorinated heterocyclic compounds. The development of new reagents and reaction conditions will be key to unlocking these undiscovered reactivity modes.
Expanding its Application Spectrum in Material Science and Life Sciences
The unique properties imparted by the trifluoromethyl group make this compound an attractive building block for the synthesis of advanced materials and bioactive molecules.
In material science, the incorporation of trifluoromethyl groups into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity, while also lowering their refractive index and dielectric constant. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, optics, and coatings. chemimpex.com The related compound, 2-bromo-3,3,3-trifluoropropene, has been explored as a fire extinguishing agent, suggesting potential applications for related compounds in materials safety. chemicalbook.comsamaterials.com
In the life sciences, the trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This compound can be used as a versatile building block for the synthesis of complex, trifluoromethylated molecules with potential biological activity. diva-portal.org Its utility in the construction of fluorinated azaheterocycles, which are important scaffolds in medicinal chemistry, is an area ripe for exploration. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-bromo-3,3,3-trifluoropropanoate, and how can reaction yields be optimized?
- Methodology : MBTFP is typically synthesized via esterification of 2-bromo-3,3,3-trifluoropropanoic acid with methanol under acidic catalysis. Alternative routes include halogen exchange reactions using brominating agents (e.g., PBr₃ or HBr) on precursor esters. Key optimization steps involve controlling reaction temperature (≤40°C to avoid side reactions) and using anhydrous conditions to minimize hydrolysis. Purification via fractional distillation under reduced pressure (e.g., 33–35°C at 760 mmHg) improves yield . Conflicting reports on bromination efficiency suggest systematic testing of catalysts (e.g., Lewis acids) to resolve discrepancies .
Q. How can researchers characterize the purity and structural integrity of MBTFP?
- Analytical Workflow :
- GC-MS : Quantify purity and detect volatile impurities.
- ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm).
- FT-IR : Validate ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
- Elemental Analysis : Ensure stoichiometric consistency (C: ~23.5%, Br: ~30.9%).
- Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) resolves discrepancies between NMR and GC-MS data .
Q. What are the key reactivity patterns of MBTFP in nucleophilic substitution reactions?
- Mechanistic Insight : The bromine atom at C2 is highly electrophilic, making MBTFP prone to SN2 reactions. For example, substitution with amines yields α-trifluoromethyl amino acid derivatives. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating substitution. Competing elimination (forming trifluoropropene byproducts) can be suppressed by using bulky bases (e.g., DBU) .
Advanced Research Questions
Q. How do computational models predict the environmental degradation pathways of MBTFP, and how do they align with experimental data?
- Computational Approach : Density Functional Theory (DFT) studies (e.g., Gaussian 03/09) identify OH radical-mediated H-abstraction as the primary degradation pathway, yielding CF₃CBrCH₂OH intermediates. Experimental validation via smog chamber studies under UV radiation (λ = 254 nm) confirms the formation of trifluoroacetic acid (TFA) and Br⁻ ions. Discrepancies in half-life predictions (theoretical vs. experimental) highlight the need to refine kinetic parameters (e.g., Arrhenius pre-exponential factors) .
Q. What strategies resolve contradictions in reported flame inhibition mechanisms of MBTFP derivatives like 2-BTP?
- Kinetic Analysis : Conflicting flame suppression data (e.g., radical scavenging vs. thermal decomposition) require detailed chemical kinetic modeling (e.g., CHEMKIN). Key steps:
Validate MBTFP’s thermal stability via TGA (decomposition onset ~200°C).
Compare experimental flame speeds (using Bunsen burner setups) with simulated inhibition pathways (e.g., Br• radical quenching vs. CF₃• chain termination).
Q. How can MBTFP be utilized in the synthesis of fluorinated bioactive compounds, and what are the methodological challenges?
- Case Study : MBTFP serves as a precursor for trifluoromethylated amino acids via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). Challenges include:
- Stereocontrol : Chiral ligands (e.g., BINAP) improve enantioselectivity but require low temperatures (-78°C).
- Byproduct Mitigation : Bromide scavengers (e.g., Ag₂O) suppress halide interference in coupling reactions.
- LC-MS monitoring identifies unstable intermediates, guiding iterative protocol refinement .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting data on MBTFP’s atmospheric lifetime?
- Data Reconciliation Framework :
Compare experimental half-lives (e.g., smog chamber vs. field studies) using Arrhenius corrections for temperature and humidity.
Validate quantum yield assumptions in photolytic models (e.g., Troe parameters).
Cross-reference with isotopic tracer studies (¹³C-labeled MBTFP) to track degradation products .
Q. What experimental controls are critical when studying MBTFP’s hydrolysis kinetics?
- Best Practices :
- pH Control : Use buffered solutions (pH 4–10) to isolate acid/base-catalyzed pathways.
- Isotope Tracing : ¹⁸O-labeled H₂O identifies ester cleavage vs. trifluoromethyl group hydrolysis.
- Competing Reactivity : Include radical scavengers (e.g., BHT) to distinguish hydrolytic vs. oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
